2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a nitrobenzamide group, and a chloro substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitrobenzamide group and the chloro substituent. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.
Chlorination: The final step involves the chlorination of the quinoline derivative using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Comparison with Similar Compounds
2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide can be compared with other quinoline derivatives to highlight its uniqueness:
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: This compound has a similar structure but contains a chromenyl group instead of a quinoline core.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position of the quinoline ring and are known for their antimicrobial and anticancer activities.
Indole derivatives: Indole derivatives share a similar heterocyclic structure and are known for their diverse biological activities, including anticancer and antimicrobial properties.
By comparing these compounds, the unique structural features and biological activities of this compound can be better understood.
Properties
IUPAC Name |
2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-2-3-12-9-13(18(24)22-17(12)8-11)6-7-21-19(25)15-10-14(23(26)27)4-5-16(15)20/h2-5,8-10H,6-7H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOIOSGQHMCOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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